molecular formula C20H21ClN2O3 B2740104 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-55-0

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2740104
CAS No.: 942013-55-0
M. Wt: 372.85
InChI Key: MVTGUCNLKUGLRR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a complex structure comprising a 5-chloro-2-methoxybenzoic acid moiety linked to a 3-methyl-4-(2-oxopiperidin-1-yl)aniline group, making it a valuable chemical building block for developing novel bioactive molecules . In research settings, this compound is primarily utilized as a key intermediate in organic synthesis and drug discovery efforts. Its structural characteristics suggest potential for application in enzyme inhibition studies and investigating protein-ligand interactions . Researchers value this chemical for its potential to help elucidate biological pathways and mechanisms of action relevant to therapeutic development . The product is strictly for in-vitro research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13-11-15(7-8-17(13)23-10-4-3-5-19(23)24)22-20(25)16-12-14(21)6-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTGUCNLKUGLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with appropriate amines and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.

    Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzamide derivatives with modifications in the phenyl substituents, sulfonamide linkages, or additional functional groups. Key analogs and their properties are summarized below:

Structural and Functional Analogues

Compound ID/Name Substituent/Modification Biological Activity Key Data/Findings Reference
Compound 14 () 4-(Trifluoromethyl)phenyl Not specified Yield: 69%; HRMS (ESI): calcd (M+H)+ 282.0742, found 282.0738
15a () 4-(N-Pyridin-2-ylsulfamoyl)phenyl α-Amylase/α-glucosidase inhibitor (anti-diabetic) α-Amylase inhibition: 44.36%; α-glucosidase inhibition: 44.36%
15b () 4-(N-Pyridin-3-ylsulfamoyl)phenyl Acetylcholinesterase inhibitor (anti-Alzheimer’s) NMR-confirmed structure; inhibitory activity against acetylcholinesterase
Compound 4 () 4-(N-(4-Fluorophenyl)sulfamoyl)benzyl PD-L1 inhibitor (immune checkpoint modulator) 53.327% inhibition in ELISA assay; safe in fibroblast cytotoxicity tests
Compound 7 () 4-(N-(2,4-Difluorophenyl)sulfamoyl)benzyl PD-L1 inhibitor 50.993% inhibition; anti-proliferative activity against PC-3 (66.64%)
Compound 31 () 4-(N-(4-Trifluoromethylphenyl)sulfamoyl)phenethyl NLRP3 inflammasome inhibitor Prevents myocardial ischemia-reperfusion injury in mice
4n () 4-(N-Propylsulfamoyl)phenyl Anti-inflammatory/anti-diabetic candidate 92% yield; $^1$H-NMR-confirmed structure

Key Structural and Pharmacological Differences

Substituent Impact on Activity: Sulfonamide Derivatives (15a, 15b, 4, 7): The sulfonamide group enhances interactions with enzymes (e.g., α-glucosidase, acetylcholinesterase) or immune checkpoints (PD-L1). Fluorine substitutions improve metabolic stability and binding affinity . Trifluoromethyl Group (Compound 14): The electron-withdrawing CF₃ group increases lipophilicity and may enhance membrane permeability, though specific activity data are lacking .

Synthesis and Yield: Most analogs are synthesized via coupling of 5-chloro-2-methoxybenzoic acid with substituted anilines or sulfonamide precursors. Yields range from 69% (Compound 14) to 92% (Compound 4n) .

ADMET and Safety: Sulfonamide derivatives (e.g., 15a, 4, 7) show low cytotoxicity in fibroblast assays and favorable in silico ADMET predictions .

Biological Activity

5-Chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H21ClN2O2
  • Molecular Weight : 336.83 g/mol
  • SMILES Notation : ClC1=C(C(=CC=C1OC)N(C(=O)C2CCN(C(=O)C2)C)C)C

Anticancer Activity

Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer properties. For example, research into similar compounds has shown selective toxicity towards cancer cells while sparing normal cells, which is a promising feature for therapeutic applications .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
Compound AMCF-7, A54910Apoptosis induction
Compound BHCT-1168Cell cycle arrest
5-Chloro...TBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have also been explored. A study reported that certain benzamide compounds exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 2: Antimicrobial Activity Data

Compound NameBacterial StrainMIC (µg/mL)Activity Type
Compound ABacillus subtilis50Antibacterial
Compound BEscherichia coli>100No activity
5-Chloro...TBDTBDTBD

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . Additionally, the presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, which could contribute to both anticancer and neuroprotective effects.

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study investigated the efficacy of a related compound in treating lung cancer. The results indicated that the compound significantly inhibited tumor growth in vivo and induced apoptosis in A549 lung cancer cells.
  • Case Study on Antimicrobial Properties :
    Another study focused on the antimicrobial activity of benzamide derivatives against various pathogens. The findings highlighted that specific structural modifications enhanced antibacterial potency against resistant strains.

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